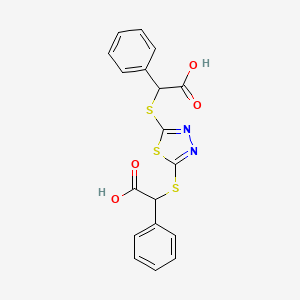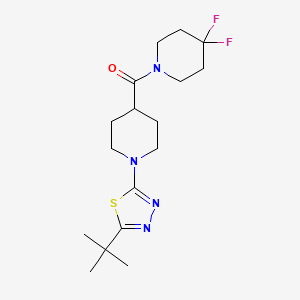![molecular formula C21H31N7O B15121567 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B15121567.png)
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring with a tert-butylpyridazinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinyl-piperazine intermediate This can be achieved by reacting 6-tert-butylpyridazine with piperazine under suitable conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) may be employed to facilitate specific steps in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A related compound with a similar piperazine and pyridine structure.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Another compound featuring a piperazine ring with a pyridine substituent.
Uniqueness
4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its combination of a morpholine ring, a pyrimidine ring, and a piperazine ring with a tert-butylpyridazinyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C21H31N7O |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
4-[4-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H31N7O/c1-16-15-19(23-20(22-16)28-11-13-29-14-12-28)27-9-7-26(8-10-27)18-6-5-17(24-25-18)21(2,3)4/h5-6,15H,7-14H2,1-4H3 |
Clave InChI |
WQUWQUWKNFALIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NN=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B15121486.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B15121487.png)
![3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15121507.png)
![6-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15121508.png)
![N-{1-[(3,5-difluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121515.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(propan-2-yl)pyrimidine](/img/structure/B15121533.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine](/img/structure/B15121539.png)
![4-(4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121542.png)
![5-chloro-N-methyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15121547.png)
![1-benzyl-4-({2-[(cyclopentylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B15121552.png)
![N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121555.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B15121557.png)

